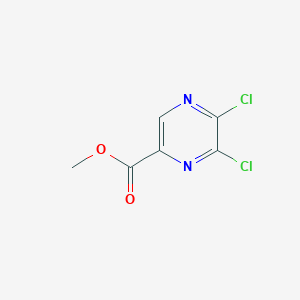

Methyl 5,6-dichloropyrazine-2-carboxylate

Description

Significance of Halogenated Pyrazine (B50134) Carboxylates in Organic Synthesis

Halogenated pyrazine carboxylates are particularly valuable building blocks in organic synthesis. The presence of halogen substituents, such as chlorine, on the pyrazine ring dramatically influences the molecule's reactivity, providing handles for a variety of synthetic transformations. These transformations often involve nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse functional groups onto the pyrazine core.

For instance, the chlorine atoms in compounds like Methyl 5,6-dichloropyrazine-2-carboxylate can be selectively displaced by various nucleophiles. This reactivity is central to the construction of more complex pyrazine derivatives with tailored electronic and steric properties. The strategic placement of halogens allows for regioselective functionalization, a key aspect in the synthesis of specific isomers of substituted pyrazines. This controlled manipulation is essential for establishing structure-activity relationships (SAR) in medicinal chemistry research, where even minor structural changes can lead to significant differences in biological activity. nih.gov

Furthermore, halogenated pyrazines are important precursors for creating polysubstituted pyrazine systems. The ability to sequentially replace halogen atoms enables the synthesis of molecules with diverse substitution patterns, which would be challenging to achieve through other synthetic routes. This versatility makes halogenated pyrazine carboxylates indispensable tools for organic chemists exploring the chemical space of pyrazine derivatives.

Scope of Academic Research on this compound and Related Pyrazine Derivatives

Academic research on this compound and its analogs is multifaceted, spanning from fundamental synthetic chemistry to the exploration of their potential applications in various scientific fields. A significant portion of this research focuses on developing novel synthetic methods for the preparation and modification of these compounds.

One area of investigation involves the reaction of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with amines to prepare 3,5-disubstituted-6-chloropyrazine-2-carboxylic acid esters. google.com For example, reacting methyl 3-amino-5,6-dichloropyrazinoate with dimethylamine (B145610) in 2-propanol results in the substitution of one of the chlorine atoms. google.com Similarly, treatment with ammonia (B1221849) can yield 3,5-diamino-6-chloropyrazinecarboxylic acid methyl ester. google.com These reactions highlight the potential for selective functionalization of the dichlorinated pyrazine ring.

The synthesis of various amides from substituted pyrazine-2-carboxylic acids has also been a focus of academic study to explore their biological activities. nih.gov For instance, chlorides of substituted pyrazine-2-carboxylic acids have been condensed with various anilines to produce a series of substituted amides. nih.gov

Below is a table summarizing some key properties of this compound and a related compound, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

| Property | This compound | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate |

| CAS Number | 1802251-49-5 chemicalbook.com | 1458-18-0 thermofisher.commatrix-fine-chemicals.combldpharm.com |

| Molecular Formula | C6H4Cl2N2O2 | C6H5Cl2N3O2 thermofisher.commatrix-fine-chemicals.com |

| Molecular Weight | 207.02 | 222.03 matrix-fine-chemicals.com |

| IUPAC Name | This compound chemicalbook.com | methyl 3-amino-5,6-dichloropyrazine-2-carboxylate thermofisher.commatrix-fine-chemicals.com |

Research has also delved into the synthesis of pyrazine-2-carboxylic acid derivatives through methods like the Yamaguchi esterification to explore their potential antimycobacterial properties through molecular docking studies. proquest.com The hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid has been investigated as an important transformation in organic synthesis. jocpr.com

The broader academic interest in pyrazine derivatives stems from their wide range of observed biological activities, including anticancer, antiviral, and anti-inflammatory properties. ontosight.ai The structural modifications of the pyrazine ring are a key strategy in medicinal chemistry to optimize therapeutic effects. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

methyl 5,6-dichloropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-2-9-4(7)5(8)10-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXSOVCXPDCBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5,6 Dichloropyrazine 2 Carboxylate and Analogues

Classical Synthetic Routes to Dichloropyrazine Carboxylates

Traditional methods for the synthesis of dichloropyrazine carboxylates primarily involve the sequential or convergent application of esterification and halogenation reactions. These routes are valued for their reliability and scalability, often utilizing readily available starting materials.

Esterification of Pyrazinecarboxylic Acid Precursors

The formation of the methyl ester group is a critical step and can be achieved through several standard procedures. The choice of method often depends on the nature of the pyrazinecarboxylic acid precursor and its compatibility with the reaction conditions.

One common approach is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically performed at reflux to favor the formation of the ester. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride . This is often accomplished by treating the pyrazinecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the methyl ester. commonorganicchemistry.com This two-step process is generally faster and not limited by equilibrium, making it suitable for more sensitive substrates. commonorganicchemistry.com

Another method employs methylating agents like trimethylsilyldiazomethane, which offers a mild and rapid route to methyl esters from carboxylic acids. commonorganicchemistry.com

| Esterification Method | Reagents | Key Features |

| Fischer-Speier | Methanol, H₂SO₄ or HCl | Equilibrium-driven; requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | Two-step process; generally high-yielding. researchgate.netcommonorganicchemistry.com |

| Methylating Agent | Trimethylsilyldiazomethane | Mild and rapid reaction conditions. commonorganicchemistry.com |

Halogenation Strategies on Pyrazine (B50134) Ring Systems (e.g., Chlorination)

The introduction of chlorine atoms onto the pyrazine ring is a pivotal step in the synthesis of the target compound. The regioselectivity of the chlorination is highly dependent on the directing effects of the substituents already present on the ring.

For the synthesis of methyl 5,6-dichloropyrazine-2-carboxylate, a common precursor is an aminosubstituted pyrazine. For instance, the synthesis of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate has been reported, which involves the chlorination of a 3-aminopyrazine-2-carboxylate derivative. google.comgoogle.com In a documented procedure, methyl 3-amino-6-chloropyrazine-carboxylate is treated with sulfuryl chloride to introduce the second chlorine atom at the 5-position. google.com

Direct chlorination of the pyrazine ring can also be achieved using elemental chlorine, often in a suitable solvent and sometimes with a catalyst. The conditions, such as temperature and the presence of a polar solvent, can influence the isomeric distribution of the dichlorinated products. google.comgoogle.com For example, the chlorination of 2-chloropyrazine can yield a mixture of 2,3- and 2,6-dichloropyrazines, with the reaction conditions directing the selectivity. google.com

| Chlorinating Agent | Substrate Example | Product |

| Sulfuryl Chloride (SO₂Cl₂) | Methyl 3-amino-6-chloropyrazine-2-carboxylate | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate google.com |

| Chlorine (Cl₂) | 2-Chloropyrazine | Mixture of 2,3- and 2,6-dichloropyrazine google.com |

Advanced Synthetic Approaches

More contemporary methods for the synthesis and functionalization of dichloropyrazine carboxylates leverage the power of transition metal catalysis and explore the subtleties of nucleophilic substitution reactions. These approaches offer greater flexibility in introducing a variety of substituents and can provide access to novel analogues.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions allow for the selective functionalization of the dichloropyrazine scaffold by replacing one or both of the chlorine atoms with a wide range of coupling partners.

Commonly employed cross-coupling reactions in this context include the Suzuki-Miyaura, Stille, and Heck reactions. mdpi.com For instance, a chloropyrazine can be coupled with an aromatic heterocycle in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). clockss.org The reactivity of the chlorine atoms on the pyrazine ring can be influenced by their position relative to the nitrogen atoms and the ester group. Unconventional site-selectivity in palladium-catalyzed cross-couplings of dichloroheteroarenes has been observed, where the choice of ligand can control which chlorine atom is substituted. nih.gov

| Cross-Coupling Reaction | Catalyst/Ligand System | Coupling Partner |

| Suzuki-Miyaura | Palladium catalyst with phosphine ligands | Aryl or heteroaryl boronic acids/esters nih.gov |

| Stille | Palladium catalyst | Organostannanes |

| Heck | Palladium catalyst | Alkenes |

| Heteroaryl Coupling | Tetrakis(triphenylphosphine)palladium(0) | Aromatic heterocycles clockss.org |

Nucleophilic Substitution Reactions on Dichloropyrazine Scaffolds

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of two chlorine atoms and a carboxylate group, makes the dichloropyrazine scaffold susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alkoxides, and thiolates.

The reaction of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with amines, such as dimethylamine (B145610), can lead to the selective substitution of one of the chlorine atoms. google.com The conditions for these reactions, including the choice of solvent and temperature, can be optimized to control the extent of substitution.

| Nucleophile | Substrate | Product Example |

| Amines | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Methyl 3-amino-5-(dimethylamino)-6-chloropyrazine-2-carboxylate google.com |

| Alkoxides | Dichloropyrazine derivative | Alkoxy-substituted pyrazine |

| Thiolates | Dichloropyrazine derivative | Thioether-substituted pyrazine |

Regioselective Synthesis of Substituted Pyrazine-2-Carboxylates

Controlling the position of substitution on the pyrazine ring is a key challenge and a significant area of research. The regioselectivity of nucleophilic aromatic substitution on dichloropyrazines is influenced by both electronic and steric factors.

Studies on unsymmetrical 3,5-dichloropyrazines have shown that the nature of the substituent at the 2-position plays a crucial role in directing the incoming nucleophile. researchgate.net An electron-withdrawing group at the 2-position, such as the methyl carboxylate in the target compound, is expected to direct nucleophilic attack preferentially to the 5-position. researchgate.net Conversely, an electron-donating group at the 2-position would favor substitution at the 3-position. researchgate.net

This directing effect can be rationalized by considering the stability of the Meisenheimer-like intermediate formed during the SNAr reaction. The electron-withdrawing ester group can better stabilize the negative charge that develops in the transition state when the nucleophile attacks the para-position (C-5).

Theoretical calculations, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) coefficients, can also be used to predict the most likely site of nucleophilic attack. nih.gov For 2,4-dichloropyrimidines, a related heterocyclic system, it has been shown that substituents on the ring can significantly alter the LUMO distribution and thus the regioselectivity of SNAr reactions. wuxiapptec.com

Large-Scale Synthesis Considerations for Pyrazine Carboxylates

The industrial-scale synthesis of pyrazine carboxylates, particularly halogenated derivatives such as this compound, requires careful consideration of reaction conditions, reactor design, and purification methods to ensure safety, efficiency, and cost-effectiveness. While specific large-scale production data for this compound is not extensively published in publicly available literature, valuable insights can be drawn from the synthesis of closely related compounds and general principles of chemical process development.

A key step in the synthesis of chlorinated pyrazines is the chlorination of a pyrazine precursor. One established method for the large-scale chlorination of similar heterocyclic compounds, such as hydroxypyrazines, involves the use of phosphorus oxychloride (POCl3). semanticscholar.org This reaction is often conducted under solvent-free conditions at elevated temperatures in a sealed reactor. semanticscholar.org For instance, the synthesis of the related compound, methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, utilizes sulfuryl chloride as the chlorinating agent.

The transition from laboratory-scale synthesis to pilot plant and ultimately to full-scale production necessitates a thorough optimization of reaction parameters. This includes adjustments to temperature, pressure, reaction time, and the stoichiometry of reactants to maximize yield and minimize the formation of impurities. For example, in the synthesis of a similar dichlorinated pyrazine derivative, the reaction mixture is carefully heated to reflux and then stirred for an extended period to ensure complete conversion.

Purification of the final product is a critical step in large-scale manufacturing to meet the required purity standards. Common industrial purification techniques for crystalline solids like pyrazine carboxylates include recrystallization, distillation, and various forms of chromatography. For methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, recrystallization from acetonitrile (B52724) has been reported as an effective purification method. The choice of solvent and the cooling profile during recrystallization are crucial for obtaining high-purity crystals with a desirable particle size distribution.

In a large-scale setting, the handling and disposal of byproducts and waste streams are also significant considerations. The use of reagents like phosphorus oxychloride and sulfuryl chloride generates acidic byproducts that must be neutralized and disposed of in an environmentally responsible manner. Process development often includes strategies to minimize waste generation and to recover and recycle solvents where feasible.

Below is a table summarizing key considerations and typical parameters for the large-scale synthesis of chlorinated pyrazine carboxylates, based on available data for analogous compounds.

| Parameter | Laboratory-Scale Synthesis | Large-Scale Production Considerations |

| Chlorinating Agent | Phosphorus oxychloride, Sulfuryl chloride | Bulk availability, cost, safety in handling large quantities, and efficient byproduct removal are critical. |

| Reaction Temperature | Typically reflux temperatures of the solvent used. | Precise temperature control is crucial for reaction kinetics and to prevent side reactions. Jacketed reactors with efficient heat exchange systems are employed. |

| Reaction Time | Monitored by TLC or GC until completion. | Optimized to maximize throughput without compromising yield or purity. Continuous flow reactors may be considered for better control and efficiency. |

| Solvent | Acetonitrile, Benzene, Toluene | Solvent recovery and recycling are important for economic and environmental reasons. Solvent selection also impacts product isolation and purification. |

| Purification | Column chromatography, simple recrystallization. | Multi-step purification processes may be required, including fractional distillation, melt crystallization, or large-scale preparative chromatography. The efficiency of solid-liquid separation equipment (e.g., centrifuges, filter presses) is important. |

| Material Handling | Standard laboratory glassware and fume hoods. | Requires specialized equipment for handling corrosive and hazardous materials in large quantities, including closed-system reactors and automated charging systems. |

| Waste Management | Neutralization and disposal of small quantities of waste. | Development of a comprehensive waste management plan for large volumes of acidic and chlorinated waste streams is essential. |

Chemical Reactivity and Mechanistic Studies of Methyl 5,6 Dichloropyrazine 2 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring

The electron-deficient pyrazine ring of methyl 5,6-dichloropyrazine-2-carboxylate is highly susceptible to nucleophilic attack, making it a prime substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The regioselectivity of these reactions is influenced by the electronic effects of the substituents.

Amination Reactions (e.g., with primary and secondary amines)

The reaction of this compound with various primary and secondary amines is a key method for the synthesis of substituted pyrazine derivatives. The electron-withdrawing nature of the methoxycarbonyl group at the 2-position directs nucleophilic attack preferentially to the 5-position of the pyrazine ring. researchgate.net

In a related example, the reaction of 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester with ammonia (B1221849) or dimethylamine (B145610) demonstrates the feasibility of such transformations. When ammonia gas is bubbled through a solution of the ester in dimethyl sulfoxide (B87167) at 65-70°C, 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester is formed. google.com Similarly, reaction with a solution of dimethylamine in 2-propanol under reflux conditions also results in substitution. google.com

Studies on unsymmetrical 3,5-dichloropyrazines have shown that the presence of an electron-withdrawing group at the 2-position, such as a carboxylate, directs the nucleophilic attack of amines to the 5-position. researchgate.net This regioselectivity is a critical aspect in the synthesis of specifically substituted pyrazine compounds. The general mechanism for these reactions involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the chloride leaving group.

Table 1: Examples of Amination Reactions on Dichloropyrazine Systems

| Reactant | Nucleophile | Product | Reference |

| 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester | Ammonia | 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester | google.com |

| 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester | Dimethylamine | Not specified | google.com |

| 2-substituted 3,5-dichloropyrazines | Amines | 5-amino-3-chloro-2-substituted pyrazines | researchgate.net |

Oxygen and Sulfur Nucleophile Reactivity

While specific studies on the reaction of this compound with oxygen and sulfur nucleophiles are not extensively detailed in the available literature, the principles of SNAr reactions suggest that alkoxides and thiolates would readily react. The higher nucleophilicity of thiolates compared to alkoxides would likely lead to faster reaction rates. mdpi.com

In analogous systems like dichlorotetrazines, substitution of chlorine atoms with alcohols and thiols is a common reaction. researchgate.net It is generally observed that the substitution of the first chlorine atom occurs readily at room temperature. researchgate.net The introduction of the first nucleophile increases the electron density on the ring, making the substitution of the second chlorine atom more challenging and often requiring stronger nucleophiles or more forcing conditions. researchgate.net It is reasonable to extrapolate that this compound would exhibit similar reactivity, with the first substitution occurring preferentially at the 5-position due to the directing effect of the ester group.

Ester Group Transformations

The methyl ester group of this compound can undergo various transformations, including hydrolysis and transesterification, providing pathways to other important pyrazine derivatives.

Hydrolysis Reactions of Methyl Ester

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be carried out under both acidic and basic conditions. Base-catalyzed hydrolysis, or saponification, is a common method. For the related compound, methyl 5-chloropyrazine-2-carboxylate, an efficient and environmentally friendly hydrolysis procedure using lithium hydroxide (B78521) (LiOH) in water has been developed, yielding 5-chloropyrazine-2-carboxylic acid in high yield. jocpr.com This method avoids the use of organic solvents during the reaction and separation process. jocpr.com It was noted that using sodium hydroxide could lead to the formation of 5-hydroxypyrazine-2-carboxylic acid as a byproduct. jocpr.com

The rate of ester hydrolysis is sensitive to the electronic and steric nature of the ester. viu.ca Electron-withdrawing groups on the acyl portion of the ester generally increase the rate of both neutral and base-catalyzed hydrolysis. viu.ca Therefore, the two chlorine atoms on the pyrazine ring of this compound are expected to facilitate its hydrolysis compared to an unsubstituted pyrazine ester.

Table 2: Conditions for Hydrolysis of a Related Pyrazine Ester

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Methyl 5-chloropyrazine-2-carboxylate | LiOH | Water | 5-chloropyrazine-2-carboxylic acid | High | jocpr.com |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by acids or bases and is a versatile method for synthesizing different esters. masterorganicchemistry.comorganic-chemistry.org For this compound, transesterification with various alcohols would yield the corresponding alkyl esters.

The reaction is typically performed using the desired alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com Various catalysts can be employed to facilitate this transformation, including Lewis acids, such as scandium(III) triflate (Sc(OTf)3), which has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org N-heterocyclic carbenes have also emerged as efficient organocatalysts for transesterification reactions. researchgate.net

Halogen Atom Reactivity (Chlorine)

The two chlorine atoms on the pyrazine ring are activated towards nucleophilic substitution due to the electron-deficient nature of the ring. The reactivity of these chlorine atoms is central to the synthetic utility of this compound.

As discussed in the context of SNAr reactions, the chlorine at the 5-position is generally more reactive towards nucleophiles due to the directing effect of the electron-withdrawing methoxycarbonyl group at the 2-position. researchgate.net This regioselectivity allows for the stepwise and controlled introduction of different substituents onto the pyrazine core.

The decreasing reactivity of chloro-substituted heteroaromatic rings after successive substitutions is a well-documented phenomenon. nih.gov For instance, in trichlorotriazine, the first chlorine is highly reactive, while the subsequent substitutions require progressively harsher conditions. nih.gov A similar trend is expected for this compound, where the monosubstituted product will be less reactive than the starting dichloro compound. This difference in reactivity can be exploited to synthesize disubstituted pyrazines with two different nucleophiles by carefully controlling the reaction conditions. The chlorine atom itself is a highly reactive species and its presence on the pyrazine ring makes the compound an important building block in medicinal chemistry. nih.govrsc.orgscispace.com

Reduction of Halogens

The process of removing halogen atoms from organic compounds is known as dehalogenation. taylorandfrancis.com In the context of this compound, this typically involves the reduction of the carbon-chlorine bonds to carbon-hydrogen bonds, a process also referred to as hydrodehalogenation. taylorandfrancis.com This transformation is significant for modifying the electronic properties of the pyrazine ring and for synthesizing derivatives with fewer or no halogen atoms.

Catalytic hydrogenation is a primary method for achieving the dehalogenation of haloaromatics. kuleuven.be This reaction involves hydrogen gas (H₂) and a metal catalyst. kuleuven.bewikipedia.org Noble metal catalysts, particularly palladium (Pd) and platinum (Pt) supported on carbon (e.g., Pd/C), are widely used for their efficiency in cleaving carbon-halogen bonds. kuleuven.bepsu.edu

The general reaction can be represented as:

R-Cl + H₂ → R-H + HCl wikipedia.org

In the case of dichlorinated pyrazines, the reduction can be selective, with one or both chlorine atoms being replaced by hydrogen, depending on the reaction conditions. The choice of catalyst, solvent, temperature, and pressure are crucial factors in controlling the extent of dehalogenation. google.comgychbjb.com While specific studies detailing the reduction of this compound are not abundant, the principles of catalytic hydrogenation of dichlorinated nitrobenzenes and other haloaromatics provide a strong precedent. For instance, the hydrogenation of 3,4-dichloronitrobenzene (B32671) using a Raney-Ni catalyst can be controlled to minimize dehalogenation through the use of inhibitors. google.com Conversely, catalysts like Pd/C are effective for dehalogenation during the reduction of other functional groups. psu.edu

Table 1: Conditions for Catalytic Hydrogenation of Related Chloroaromatic Compounds

| Starting Material | Catalyst | Key Conditions | Product | Reference |

| 3,4-Dichloronitrobenzene | Raney-Ni | H₂ (0.5-1.5 MPa), 80-120 °C, Dechlorination inhibitor | 3,4-Dichloroaniline | google.com |

| o-Nitrochlorobenzene | 0.8% & 5% Pd/C | H₂, Base, Co-catalyst | 2,2'-Dichlorohydrazobenzene | psu.edu |

| o-Chloronitrobenzene | Pt/C | H₂ (0.8 MPa), 80 °C, 20% NaOH | 2,2′-Dichlorohydrazobenzene | gychbjb.com |

Role of Halogens in Further Derivatization

The chlorine atoms on the this compound molecule are pivotal for its use as a synthetic intermediate. Being attached to an electron-deficient pyrazine ring, these halogens act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmasterorganicchemistry.com This allows for the introduction of a wide variety of functional groups onto the pyrazine core.

The SNAr mechanism is favored by electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.compressbooks.pub In this compound, both the pyrazine nitrogens and the methyl carboxylate group are electron-withdrawing, thus activating the ring for nucleophilic attack.

Studies on analogous 3,5-dichloropyrazines have shown that when an electron-withdrawing group is present at the 2-position (as is the case with the methyl carboxylate group), nucleophilic attack occurs preferentially at the 5-position. researchgate.net This regioselectivity is a key aspect of its derivatization. A variety of nucleophiles, including amines, alcohols, and thiols, can displace the chlorine atoms. researchgate.net For example, 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester reacts with ammonia to replace the chlorine at the 5-position, forming 3,5-diamino-6-chloropyrazine carboxylic acid methyl ester. google.com

Another powerful method for derivatization is the Suzuki-Miyaura cross-coupling reaction. rsc.org This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the halogenated pyrazine with an organoboron compound, such as an arylboronic acid. rsc.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for creating biaryl and heteroaryl-aryl structures. rsc.org The reactivity of chloropyrazines in Suzuki couplings makes them valuable substrates for constructing complex molecules. rsc.orgmdpi.comresearchgate.net

Table 2: Examples of Derivatization Reactions on Dichloropyrazines

| Reaction Type | Substrate | Reagent(s) | Product Type | Reference |

| Nucleophilic Aromatic Substitution | 3-Amino-5,6-dichloropyrazine carboxylic acid methyl ester | Ammonia | 3,5-Diamino-6-chloropyrazine derivative | google.com |

| Suzuki Coupling | 2,3-Dichloropyrazine | Arylboronic acid, Pd catalyst | Aryl-substituted pyrazine | rsc.org |

| Suzuki Coupling | 2,5-Dichloropyrazine | Arylboronic acid, Pd catalyst | Mono-aryl substituted pyrazine | rsc.org |

Reaction Mechanisms and Pathways (e.g., Radical-Ionic Mechanisms)

The reactions of pyrazine derivatives can proceed through various mechanistic pathways. As discussed, the derivatization of this compound often follows the two-step addition-elimination SNAr mechanism. This pathway involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. pressbooks.pubresearchgate.net

However, under certain conditions, radical or radical-ionic mechanisms can also be operative in pyrazine chemistry. The formation of pyrazine radical cations has been observed, particularly in Maillard reactions, where they are implicated in the formation of mutagens. nih.gov Electron spin resonance studies have detected the pyrazine cation radical as a key intermediate in the reaction between glucose and glycine. nih.gov

Furthermore, computational and experimental studies on the dearomative diborylation of pyrazines have revealed the possibility of either a non-radical or a radical pathway, depending on the specific substrate and conditions. rsc.org For sterically hindered pyrazines, a radical pathway involving the homolytic cleavage of the B-B bond and subsequent addition of a boryl radical is preferred. rsc.org While not directly studying this compound, these findings highlight that radical mechanisms are accessible for the pyrazine core.

The involvement of a radical-ionic mechanism suggests a pathway that combines features of both radical and ionic reactions. This could involve an initial single-electron transfer (SET) from a nucleophile to the electron-deficient pyrazine ring, generating a pyrazine radical anion and a nucleophile radical. These species could then combine, and subsequent loss of a halide ion would yield the substitution product. The existence of pyrazine radical anions has been noted in the NIST Chemistry WebBook, lending credence to their potential as reaction intermediates. nist.gov Such pathways are complex and highly dependent on the reactants, solvent, and the presence of initiators or inhibitors.

Spectroscopic and Structural Elucidation of Methyl 5,6 Dichloropyrazine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the single aromatic proton, methyl protons, and distinct carbon atoms of Methyl 5,6-dichloropyrazine-2-carboxylate, were found in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Detailed experimental IR and Raman spectral data, which would include the vibrational frequencies (cm⁻¹) and the assignment of these frequencies to specific functional group stretches and bends (e.g., C=O, C-Cl, C-O, pyrazine (B50134) ring modes), are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight can be calculated from the chemical formula (C₆H₄Cl₂N₂O₂), specific experimental mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion peak and the characteristic fragmentation pattern under electron ionization (EI) or other methods, could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption spectrum of this compound, including the wavelength of maximum absorption (λmax) and corresponding molar absorptivity (ε) which describe its electronic transitions, is not documented in the available sources.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A thorough search for X-ray crystallographic data yielded no results for this specific compound.

Crystal Data and Unit Cell Parameters

No published single-crystal X-ray diffraction studies were found, and therefore, essential crystal data such as the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) are unknown.

Hydrogen Bonding Networks and Crystal Packing

The precise crystal structure and hydrogen bonding network of this compound are not extensively detailed in publicly available literature. However, analysis of closely related pyrazine carboxylate derivatives provides significant insight into the likely intermolecular interactions and crystal packing motifs that characterize this compound. Studies on analogous molecules, such as Methyl pyrazine-2-carboxylate (B1225951) and Methyl 5-methylpyrazine-2-carboxylate, reveal common patterns of weak intermolecular C—H···O and C—H···N hydrogen bonds that dictate their three-dimensional solid-state architecture. scienceopen.comresearchgate.net

Similarly, the structure of Methyl 5-methylpyrazine-2-carboxylate demonstrates near planarity, with a slight dihedral angle between the pyrazine ring and the carboxylate group. researchgate.net Its crystal packing is characterized by molecules linked into layers via C—H···N and C—H···O hydrogen bonds. researchgate.net

A representative table of hydrogen bond geometries for a related pyrazine compound, Methyl pyrazine-2-carboxylate, is provided below to illustrate the nature of these interactions. scienceopen.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C3—H2···O2 | 0.93 | 2.35 | 3.205 | 153 |

| C6—H4···N1 | 0.96 | 2.62 | 3.582 | 177 |

This data is for Methyl pyrazine-2-carboxylate and is presented as a predictive model for the types of interactions that may be observed in this compound.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, LC-MS, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable for the purity assessment and isolation of this compound. While a specific, standardized method for this exact compound is not widely published, methods for structurally similar compounds, such as Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, provide a strong basis for developing effective analytical and preparative separations. sielc.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. A reverse-phase (RP) HPLC method is typically employed, utilizing a non-polar stationary phase (such as a C18 column) and a polar mobile phase. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid to ensure sharp peak shapes. sielc.com By monitoring the elution profile with a UV detector at a wavelength where the pyrazine ring exhibits strong absorbance, quantitative purity analysis can be performed. Furthermore, this method is scalable and can be adapted for preparative separation to isolate the compound from reaction mixtures and impurities. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced sensitivity and specificity for the analysis of this compound. This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. For LC-MS applications, the mobile phase modifier is typically switched from phosphoric acid to a volatile acid, such as formic acid, to ensure compatibility with the mass spectrometer's ion source. sielc.com LC-MS is invaluable for identifying impurities and degradation products, even at trace levels, by providing both retention time and mass-to-charge ratio information.

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates higher operating pressures. sielc.com The principles of separation are the same as in HPLC, but the increased efficiency of UPLC allows for more rapid purity assessments and higher throughput screening, which is particularly advantageous in process development and quality control environments.

A table of typical HPLC conditions for the analysis of a related dichloropyrazine derivative is presented below, which can serve as a starting point for method development for this compound.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid sielc.com |

| Detection | UV-Vis Detector |

| Application | Purity assessment, preparative separation, pharmacokinetic studies sielc.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. While specific DFT studies on Methyl 5,6-dichloropyrazine-2-carboxylate are not extensively detailed in the available literature, comprehensive analyses of closely related analogs like Methyl pyrazine-2-carboxylate (B1225951) and Methyl-3-amino-2-pyrazine carboxylate (MAPC) provide a strong theoretical foundation for the pyrazine (B50134) carboxylate scaffold. nih.govnanoient.org These studies typically utilize basis sets such as B3LYP/6-311++G(d,p) to achieve a high degree of accuracy. nanoient.org

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. mdpi.com For pyrazine derivatives, DFT calculations are used to determine key structural parameters. In a study of the related Methyl pyrazine-2-carboxylate, the molecule was found to be approximately planar, a feature that reflects its efficient π-conjugation. nih.govresearchgate.net The non-hydrogen atoms of a similar compound, methyl 5-methylpyrazine-2-carboxylate, are also nearly planar. researchgate.net This planarity is a critical feature influencing molecular packing and intermolecular interactions.

Calculations for analogs provide expected values for the core structure. The optimization of geometries is performed by minimizing the energies with respect to all geometrical parameters without imposing molecular symmetry constraints. mdpi.com The absence of imaginary frequency modes in the subsequent frequency calculations confirms that the optimized structure represents a true energy minimum. mdpi.com

Interactive Table: Selected Optimized Geometrical Parameters for Pyrazine Carboxylate Analogs

Note: Data is based on calculations for analogous compounds like Methyl pyrazine-2-carboxylate and may vary for the dichlorinated title compound.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.36 Å |

| Bond Length | O-CH3 | ~1.44 Å |

| Bond Length | C-C (ring) | ~1.39 - 1.42 Å |

| Bond Length | C-N (ring) | ~1.33 - 1.34 Å |

| Bond Angle | O=C-O | ~125° |

| Bond Angle | C-O-CH3 | ~116° |

| Bond Angle | C-N-C (ring) | ~116° - 117° |

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential, Electronic Deficiency)

The electronic properties of a molecule are key to its reactivity. These are often described using reactivity descriptors derived from DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a smaller gap suggests the molecule is more reactive and can undergo charge transfer interactions more readily. mdpi.comnih.gov For the analog Methyl-3-amino-2-pyrazine carboxylate (MAPC), the calculated HOMO-LUMO energy gap is 4.35 eV, indicating that charge transfer occurs within the molecule. nanoient.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. nih.gov Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, often found around electronegative atoms like oxygen and nitrogen. nih.gov Regions with positive potential (blue) are electron-poor, usually around hydrogen atoms, and are targets for nucleophiles. nih.gov

Global Reactivity Descriptors: From HOMO and LUMO energies, several descriptors can be calculated, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. materialsciencejournal.org A soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a hard molecule. mdpi.com

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to understand the molecule's dynamic behavior and to aid in the assignment of experimental spectroscopic data from FT-IR and FT-Raman techniques. nanoient.orgiosrjournals.org By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. iosrjournals.org These calculated frequencies are often scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with experimental results. nanoient.org

For the analog Methyl-3-amino-2-pyrazine carboxylate (MAPC), a detailed interpretation of the infrared and Raman spectra was performed based on the Potential Energy Distribution (PED), which provides a thorough assignment for each vibrational mode. nanoient.org The strong agreement between the scaled theoretical wavenumbers and the experimental bands validates the accuracy of the computational model. nanoient.org

Interactive Table: Selected Vibrational Frequencies for Methyl-3-amino-2-pyrazine carboxylate (MAPC)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H Asymmetric Stretch | 3485 | 3480 | - |

| C-H Stretch (ring) | 3086 | 3085 | 3080 |

| C=O Stretch | 1715 | 1720 | 1715 |

| C=C, C=N Stretch | 1595 | 1600 | 1595 |

| CH3 Symmetric Bend | 1445 | 1440 | 1445 |

| C-O Stretch | 1260 | 1265 | 1260 |

First Hyperpolarizability Prediction

First hyperpolarizability (β) is a measure of a molecule's non-linear optical (NLO) response. nih.gov Molecules with significant NLO properties are important in advanced technological applications like optoelectronics. nih.gov The magnitude of β is a primary determinant of a system's NLO activity and can be calculated using quantum chemical methods. nih.gov While specific calculations for this compound were not found, the standard approach involves using DFT to compute the total static dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β). nih.gov Often, the calculated values are compared against a reference standard, such as urea, to gauge their potential. nih.gov A small HOMO-LUMO energy gap is often associated with higher polarizability and potentially significant NLO characteristics. nih.gov

Molecular Docking and Simulation Studies (for potential interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), modeling the interaction at an atomic level. semanticscholar.orgajchem-a.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. semanticscholar.org

Studies on various pyrazine carboxylate and carboxamide derivatives have demonstrated their potential as inhibitors for several biological targets.

Antitubercular Activity: Derivatives of pyrazine-2-carboxylic acid and 6-chloropyrazine-2-carboxylic acid have been docked against the Mycobacterium tuberculosis InhA protein (PDB ID: 4DRE). semanticscholar.orgresearchgate.netproquest.com The results show that these compounds can bind within the active site, with interactions often involving hydrogen bonds and hydrophobic contacts. researchgate.net For example, 6-chloro-N-octylpyrazine-2-carboxamide was predicted to have favorable bioactivity based on its docking score. proquest.com

Tyrosine Kinase Inhibition: Pyrazine-2-carboxamide derivatives have been studied as potential inhibitors of tyrosine kinases, which are crucial targets in cancer therapy. ajchem-a.com Docking analyses of these compounds against AXL1 and TRKA kinases revealed binding energies ranging from -6.3 to -7.0 kcal/mol. ajchem-a.com The interactions were stabilized by a combination of hydrogen bonds with key residues like Pro672 and Met674, as well as hydrophobic interactions. ajchem-a.com

These studies indicate that the pyrazine carboxylate scaffold can be effectively accommodated in various protein active sites, making this compound a compound of interest for further biological evaluation and simulation studies.

Quantitative Structure-Activity Relationship (QSAR) Studies on Pyrazine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. ijournalse.org

Numerous QSAR studies have been conducted on pyrazine derivatives to understand how structural modifications affect their various biological and physical properties. ijournalse.orgresearchgate.net

Methodology: These studies typically involve calculating a wide range of molecular descriptors, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and topological parameters. semanticscholar.orgresearchgate.net Statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build the predictive models. semanticscholar.org

Applications and Findings:

Antiproliferative Agents: A QSAR study on pyrazine derivatives as antiproliferative agents against the BGC823 cell line was developed using DFT-calculated descriptors like NBO charges, dipole moments, and heats of formation. semanticscholar.orgresearchgate.net

BTK Inhibitors: A 3D-QSAR analysis on 8-Amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed that steric and hydrophobic interactions were significant contributing factors to their enhanced activity. scienceopen.com

Odor Thresholds: A 2D-QSPR (Quantitative Structure-Property Relationship) model was established for 78 pyrazine derivatives to predict their odor thresholds, highlighting the importance of substituent types and their positions on the pyrazine ring. ijournalse.org

These QSAR studies collectively demonstrate that the properties of pyrazine derivatives can be systematically modulated by altering substituents on the pyrazine ring. The findings from these models are valuable for the rational design of new analogs, including derivatives of this compound, with optimized activity for specific applications.

Prediction of Physicochemical Properties

In silico methods, which utilize computational models, are invaluable for predicting the physicochemical properties of molecules, offering insights into their potential behavior in various chemical and biological systems. These theoretical investigations for this compound provide key data points for assessing its characteristics. Predictions based on its chemical structure indicate specific values for properties such as topological polar surface area, lipophilicity, hydrogen bonding capacity, and molecular flexibility.

Detailed computational analysis provides the following predicted physicochemical properties for this compound:

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 52.1 Ų |

| Lipophilicity (XLogP3) | 1.6 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Topological Polar Surface Area (TPSA) : The TPSA is a crucial descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is instrumental in predicting the transport properties of a compound, such as its ability to permeate cell membranes. For this compound, the predicted TPSA is 52.1 Ų. This value suggests a moderate degree of polarity.

Lipophilicity : Lipophilicity, often expressed as a logarithm of the partition coefficient (logP), describes a compound's solubility in lipid-like, nonpolar solvents versus aqueous, polar solvents. The computationally predicted value, XLogP3, for this compound is 1.6. This positive value indicates a higher affinity for lipid environments than for aqueous ones, classifying it as a lipophilic compound.

Hydrogen Bond Acceptors/Donors : The capacity of a molecule to form hydrogen bonds is determined by the number of hydrogen bond acceptors and donors it possesses. This compound is predicted to have 4 hydrogen bond acceptors, which are typically electronegative atoms like oxygen and nitrogen. Conversely, it has a predicted count of 0 hydrogen bond donors. This profile influences how the molecule might interact with biological targets or solvents.

Rotatable Bonds : The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This compound has 2 rotatable bonds. A lower count of rotatable bonds generally implies a more rigid molecular structure.

Applications As Versatile Chemical Precursors and Intermediates

Precursor in Heterocyclic Synthesis

The reactivity of the chlorine atoms on the pyrazine (B50134) ring, coupled with the ester functionality, makes Methyl 5,6-dichloropyrazine-2-carboxylate a valuable starting material for the construction of various heterocyclic systems. The electron-withdrawing nature of the pyrazine nitrogens and the carboxyl group activates the chlorine atoms towards nucleophilic substitution, providing a straightforward pathway to introduce diverse functionalities.

Construction of Fused Ring Systems (e.g., Pyrazinyl-Imidazo Pyridines)

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these rigid structures often exhibit high affinity and selectivity for biological targets. This compound serves as a key precursor in the construction of such fused rings, including the medicinally important imidazo[1,2-a]pyridine (B132010) scaffold. nih.govrsc.org The general synthetic strategy involves the reaction of a substituted 2-aminopyridine (B139424) with a halocarbonyl compound.

While direct examples utilizing this compound are not extensively documented in publicly available literature, its structural features suggest a viable pathway for the synthesis of pyrazinyl-imidazo[1,2-a]pyridines. The process would likely involve a multi-step sequence, potentially starting with the selective substitution of one of the chlorine atoms with an appropriate nucleophile, followed by modification of the ester group and subsequent cyclization with a suitable partner to form the fused imidazo-pyridine ring system. The imidazo[1,2-a]pyridine moiety is recognized as a "privileged scaffold" in drug discovery due to its wide range of biological activities. rsc.org

Synthesis of Substituted Pyrazine Derivatives

The chlorine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise introduction of a variety of substituents onto the pyrazine core. This reactivity enables the synthesis of a vast library of substituted pyrazine derivatives. By carefully controlling the reaction conditions and the nature of the nucleophile, chemists can achieve selective replacement of one or both chlorine atoms.

For instance, reaction with amines can lead to the formation of aminopyrazine derivatives. google.com Similarly, other nucleophiles such as alkoxides, thiolates, and carbanions can be employed to introduce oxygen, sulfur, and carbon-based substituents, respectively. The ester group can also be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points of diversification. jocpr.com This versatility makes this compound a powerful tool for generating novel pyrazine-containing compounds with tailored electronic and steric properties for various applications.

Role in Medicinal Chemistry Research

The pyrazine ring is a common motif in many biologically active compounds, and its derivatives have shown a wide spectrum of pharmacological activities. nih.gov The structural attributes of this compound make it a valuable starting point for the discovery and development of new therapeutic agents.

Scaffold for New Chemical Entity (NCE) Development

In the quest for New Chemical Entities (NCEs), medicinal chemists often rely on "privileged scaffolds," which are molecular frameworks that are known to interact with multiple biological targets. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) cores, which can be synthesized from precursors like this compound, are considered privileged structures. nih.govrsc.org

By utilizing this compound as a starting scaffold, researchers can systematically modify its structure to explore the chemical space around a particular biological target. The two chlorine atoms offer opportunities for introducing diversity elements through parallel synthesis, allowing for the rapid generation of a library of analogs. The ester group can be converted into a variety of other functional groups, further expanding the range of possible modifications. This approach, known as scaffold-based drug design, is a powerful strategy for identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Intermediate for Potential Bioactive Compound Libraries

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.govnih.gov The trifunctional nature of this compound makes it an ideal building block for the construction of combinatorial libraries of potential bioactive compounds.

The two chlorine atoms and the ester group represent three points of diversity that can be independently modified. For example, a library could be generated by reacting this compound with a set of different amines to create a series of aminopyrazine derivatives. Each of these compounds could then be further reacted with a different set of reagents at the second chlorine position, and finally, the ester group could be converted to a range of amides. This "split-and-pool" approach can lead to the generation of thousands of unique compounds from a relatively small number of starting materials. Screening of these libraries against various biological targets can lead to the identification of "hits" that can be further optimized into lead compounds.

Utility in Agrochemicals Research

The pyrazine nucleus is also found in a number of agrochemicals, including herbicides and fungicides. The synthetic accessibility of a wide range of substituted pyrazines from precursors like this compound makes it a valuable intermediate in the search for new and improved crop protection agents.

Building Block for Pesticide and Herbicide Development

The pyrazine nucleus is a component of many biologically significant polycyclic compounds. Pyrazine derivatives, in particular, have garnered interest in the agricultural sector for their potential as active ingredients in pesticides and herbicides. The specific arrangement of substituents on the pyrazine ring in this compound allows for a variety of chemical modifications, leading to the creation of a diverse range of molecules with desired biological activities.

The development of novel pesticides often involves the synthesis of compounds that can effectively combat a wide array of pests. Halogenated methyl pyrazines, for instance, have been identified as potent pesticides. While direct synthesis pathways from this compound are not always explicitly detailed in publicly available literature, the structural similarities between it and the precursors of known pyrazine-based pesticides are notable. For example, various halo-chlorinated methyl pyrazines have been prepared and demonstrated to be effective pesticidal agents.

In the realm of herbicide development, the focus is often on creating compounds that can inhibit the growth of unwanted vegetation. Research has shown that substituted pyrazine-2-carboxamides, which can be synthesized from pyrazine-2-carboxylic acids, exhibit significant herbicidal properties. These pyrazine-2-carboxylic acids can be readily obtained from their corresponding methyl esters, such as this compound, through a process of hydrolysis.

The general synthetic route to these herbicidal compounds involves the conversion of the pyrazine-2-carboxylic acid to its corresponding acyl chloride. This is typically achieved by reacting the acid with a chlorinating agent like thionyl chloride. The resulting acyl chloride is then reacted with a substituted aniline (B41778) to form the final pyrazine-2-carboxamide product. This straightforward synthetic pathway allows for the creation of a large library of potential herbicides by varying the substituents on the aniline ring.

The herbicidal activity of these compounds is often evaluated by their ability to inhibit photosynthesis. The IC50 value, which represents the concentration of a compound required to inhibit a biological process by 50%, is a common metric for assessing herbicidal potency. The following table showcases the photosynthesis-inhibiting activity of several substituted pyrazine-2-carboxamides, highlighting the potential of this class of compounds in weed management.

| Compound | IC50 (µmol·L⁻¹) |

| 6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 51.0 |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 44.0 |

| 2-(5-methyl-pyrazine-2-carboxamido)benzoic acid | 85.0 |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | 41.9 |

| 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide | 49.5 |

Data sourced from studies on the herbicidal activity of pyrazine derivatives.

Intermediate for Crop Protection Agent Synthesis

The role of this compound as an intermediate extends to the broader category of crop protection agents. The synthesis of complex agrochemicals often requires multi-step processes where key intermediates provide the foundational molecular framework. The pyrazine moiety, with its specific substitution pattern, is a crucial component in many such synthetic endeavors.

The conversion of this compound to its corresponding carboxylic acid is a critical step that unlocks its potential as an intermediate. This hydrolysis reaction is typically straightforward and efficient. The resulting 5,6-dichloropyrazine-2-carboxylic acid can then undergo a variety of chemical transformations to yield a diverse range of biologically active molecules.

The development of pyrazine-based crop protection agents is an active area of research. Patents in this field often describe the synthesis of novel pyrazine derivatives with enhanced efficacy and selectivity. These patents highlight the importance of versatile starting materials like this compound in the innovation pipeline for new agricultural products.

For instance, the reaction of 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester with ammonia (B1221849) or amines leads to the formation of 3,5-diamino-6-chloropyrazine carboxylic acid esters. google.com This demonstrates the reactivity of the chlorine atoms on the pyrazine ring and the potential for nucleophilic substitution reactions to introduce further diversity into the molecular structure.

Investigation of Potential Biological Activities and Mechanistic Insights Non Clinical

Antimicrobial Research

The potential of Methyl 5,6-dichloropyrazine-2-carboxylate as an antimicrobial agent has been a subject of scientific inquiry. Studies have explored its efficacy against various pathogenic microorganisms, including bacteria and fungi.

Potential Antibacterial Properties

Currently, there is a lack of specific scientific studies and published data detailing the antibacterial properties of this compound. While the pyrazine (B50134) chemical class, to which this compound belongs, has been investigated for antibacterial activities, research focusing specifically on this molecule is not publicly available.

Potential Antifungal Activities

Similar to its antibacterial properties, there is no specific research available in the public domain that details the potential antifungal activities of this compound.

Anti-Inflammatory Research

The anti-inflammatory potential of this compound has been an area of interest for researchers. Investigations have sought to understand its mechanisms of action, particularly its influence on key signaling pathways involved in the inflammatory response.

Modulation of Signaling Pathways

Scientific literature does not currently contain specific studies on the modulation of inflammatory signaling pathways by this compound. While this compound has been used as an intermediate in the synthesis of molecules targeting G-protein coupled receptors (GPCRs) like GPR6, which are involved in neurological pathways, direct research into its anti-inflammatory mechanisms is not available.

Anticancer Research

The potential of this compound as an anticancer agent has been explored through in vitro studies to determine its cytotoxic effects on various cancer cell lines.

Cytotoxic Effects on Cell Lines (in vitro studies)

There are no specific in vitro studies published in the scientific literature that report on the cytotoxic effects of this compound on cancer cell lines. The compound has been documented as a starting material or intermediate in the synthesis of other compounds investigated for various therapeutic purposes, but its direct anticancer activity has not been characterized.

Molecular Targets and Pathways Exploration

There is no publicly available scientific literature that identifies or investigates the molecular targets or biological pathways associated with this compound. Research into how this compound may interact with cellular systems, including its potential effects on signaling cascades or metabolic pathways, has not been reported.

Enzyme and Receptor Interaction Studies

Detailed studies concerning the interaction of this compound with specific enzymes or receptors are not present in the current body of scientific research. The affinity and mode of interaction of this compound with biological macromolecules remain uncharacterized.

No research has been published detailing the protein binding mechanisms of this compound. Consequently, there is no information regarding its binding affinity, specificity, or the nature of its molecular interactions with any protein targets.

An analysis of the interaction between this compound and any physiological receptors has not been documented. It is unknown whether this compound may act as an agonist, antagonist, or allosteric modulator at any receptor site.

Metabolic Pathway Studies (in vitro/in silico)

There is a lack of in vitro or in silico research on the metabolic fate of this compound. Studies to elucidate its biotransformation, identify potential metabolites, and characterize the enzymes involved in its metabolism have not been reported.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for Pyrazine (B50134) Functionalization

While classical cross-coupling reactions are well-established, there is ongoing research into more efficient and sustainable catalytic methods. This includes the development of catalysts that can operate under milder conditions or with lower catalyst loadings. rsc.org Direct C-H functionalization, which avoids the need for pre-halogenated substrates, is a particularly active area of research for pyrazine and other azine systems. rsc.orgnih.gov

Exploration of Pyrazine Carboxylates in Material Science (e.g., optical, electronic properties)

The electron-deficient nature of the pyrazine ring makes its derivatives interesting candidates for applications in materials science. rsc.org Pyrazine-based molecules are being investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. rsc.orgepa.govresearchgate.netrsc.org The photophysical properties of these materials can be tuned by altering the substituents on the pyrazine core, leading to materials with specific absorption and emission characteristics. researchgate.netatlantis-press.commdpi.comcolab.ws

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry plays an increasingly important role in understanding the properties and reactivity of molecules like pyrazine carboxylates. Density Functional Theory (DFT) calculations can be used to predict reactivity, rationalize regioselectivity in substitution reactions, and model spectroscopic properties. acs.org In medicinal chemistry, molecular docking and dynamics simulations help to predict how pyrazine derivatives will bind to their biological targets, accelerating the drug discovery process.

Sustainable and Green Chemistry Approaches in Synthesis

There is a growing emphasis on developing environmentally friendly synthetic routes for heterocyclic compounds. tandfonline.comnih.govresearchgate.netmdpi.com This includes the use of greener solvents (like water or polyethylene (B3416737) glycol), catalysts based on earth-abundant metals, and one-pot reactions that reduce waste and energy consumption. tandfonline.comnih.govresearchgate.netmdpi.com

Design and Synthesis of Pyrazine-Based Chemical Probes

The unique photophysical properties of some pyrazine derivatives make them suitable for use as fluorescent probes. nih.govfrontiersin.orgnih.govmdpi.comrsc.org These probes can be designed to detect specific ions or molecules within biological systems, allowing for real-time imaging of cellular processes. nih.govfrontiersin.orgmdpi.com The pyrazine core can be incorporated into donor-acceptor-donor (D-A-D) type structures to create probes with large Stokes shifts and high photostability. nih.govfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.